Lipophilicity Control: Lower LogP Compared to Ethyl Ester Analog
The methyl ester target compound demonstrates a predicted XLogP3 (free base) of ~0.25, while the directly comparable ethyl ester analog, Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate, has a computed XLogP3 of 0.7 [1]. This difference indicates a measurable shift in lipophilicity that can be critical for optimizing partitioning behavior in synthetic sequences or chromatographic purification.
| Evidence Dimension | XLogP3 (predicted partition coefficient) |
|---|---|
| Target Compound Data | ~0.25 (free base, predicted from chembase.cn data 0.25 for the enantiomer which has identical predicted properties) |
| Comparator Or Baseline | 0.7 (Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate free base, PubChem computed) |
| Quantified Difference | ΔXLogP3 ≈ 0.45 (ethyl ester is more lipophilic) |
| Conditions | Computed values: PubChem XLogP3 3.0 and ChemBase logP predictions. |
Why This Matters
For researchers designing synthetic routes or purification steps, the lower lipophilicity of the methyl ester can improve handling in aqueous solutions and provide a distinct separation profile compared to the ethyl ester.
- [1] PubChem CID 137942574. Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate. Computed Properties: XLogP3-AA = 0.7. View Source
